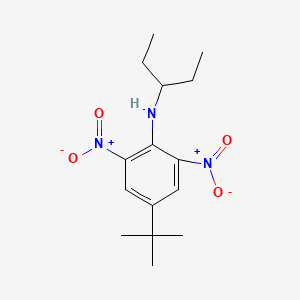
(5S,6S)-deca-1,9-diene-5,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S,6S)-deca-1,9-diene-5,6-diol is an organic compound characterized by its unique structure, which includes two hydroxyl groups and two double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6S)-deca-1,9-diene-5,6-diol typically involves the use of stereoselective reactions to ensure the correct configuration of the hydroxyl groups. One common method is the Sharpless asymmetric dihydroxylation, which uses osmium tetroxide (OsO4) and a chiral ligand to achieve the desired stereochemistry. The reaction conditions often include a co-oxidant such as N-methylmorpholine N-oxide (NMO) and a solvent like tert-butyl alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar stereoselective processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. Additionally, the purification of the compound may involve techniques such as crystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5S,6S)-deca-1,9-diene-5,6-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The double bonds can be reduced to single bonds using hydrogenation with catalysts such as palladium on carbon (Pd/C).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with Pd/C or lithium aluminum hydride (LiAlH4) for selective reduction.
Substitution: TsCl, thionyl chloride (SOCl2), or phosphorus tribromide (PBr3) in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of decane derivatives.
Substitution: Formation of tosylates, chlorides, or bromides.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5S,6S)-deca-1,9-diene-5,6-diol is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry makes it valuable for the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving diols. It serves as a model substrate for investigating the mechanisms of diol dehydratases and other related enzymes.
Medicine
In medicine, this compound has potential applications in the development of pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with specific stereochemical requirements.
Industry
Industrially, this compound can be used in the production of polymers and other materials that require precise control over stereochemistry. Its reactivity also makes it useful in the synthesis of fine chemicals and intermediates.
Mécanisme D'action
The mechanism by which (5S,6S)-deca-1,9-diene-5,6-diol exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl groups are converted to carbonyl groups through the transfer of electrons. In reduction reactions, the double bonds are hydrogenated to single bonds, resulting in the addition of hydrogen atoms.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5R,6R)-deca-1,9-diene-5,6-diol: This is a diastereomer of (5S,6S)-deca-1,9-diene-5,6-diol with different stereochemistry at the hydroxyl groups.
(5S,6S)-deca-1,9-diene-5,6-dione: This compound has carbonyl groups instead of hydroxyl groups, making it more reactive in certain types of reactions.
This compound monoacetate: This compound has one of the hydroxyl groups acetylated, altering its reactivity and solubility.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxyl groups and double bonds. This combination allows for a wide range of chemical transformations and applications in various fields of research and industry.
Propriétés
Numéro CAS |
221467-95-4 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
(5S,6S)-deca-1,9-diene-5,6-diol |
InChI |
InChI=1S/C10H18O2/c1-3-5-7-9(11)10(12)8-6-4-2/h3-4,9-12H,1-2,5-8H2/t9-,10-/m0/s1 |
Clé InChI |
UCQXMRCBVKGCOE-UWVGGRQHSA-N |
SMILES isomérique |
C=CCC[C@@H]([C@H](CCC=C)O)O |
SMILES canonique |
C=CCCC(C(CCC=C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


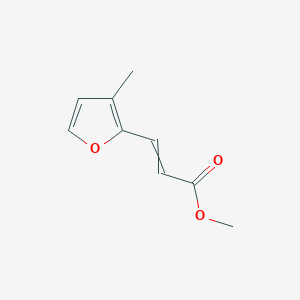
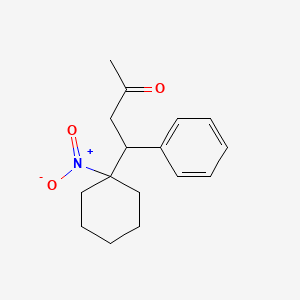
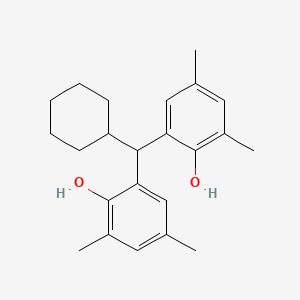

![Benzamide, N-methyl-2,4-dinitro-6-[(phenylmethyl)thio]-](/img/structure/B14252427.png)
![2-Benzylidene-1,6,9-trioxaspiro[4.5]dec-3-ene](/img/structure/B14252428.png)
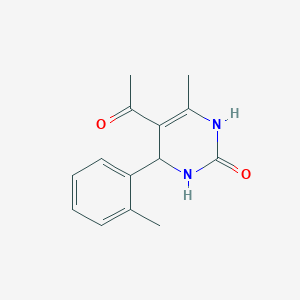
![Tris[3,5-bis(trifluoromethyl)phenyl]alumane](/img/structure/B14252433.png)

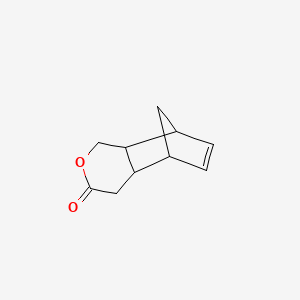
![8-methyl-1H-pyrimido[5,4-c]quinoline-2,4-dione](/img/structure/B14252450.png)

